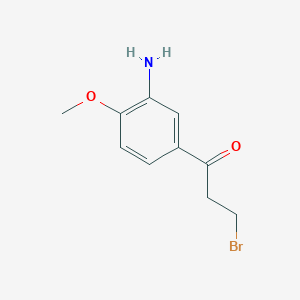
1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Amino-4-methoxyphenyl)-3-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromopropanone moiety attached to a phenyl ring that is substituted with an amino and a methoxy group. This unique structure contributes to its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₁O |
| Molecular Weight | 272.14 g/mol |
| Functional Groups | Amino (-NH₂), Methoxy (-OCH₃), Bromine (-Br) |
Research indicates that this compound interacts with various biological targets, particularly enzymes and receptors. The amino and methoxy groups allow for specific binding interactions, which can modulate enzyme activities and influence biochemical pathways.
- Covalent Bond Formation: The compound can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzymatic activities.
- Target Interaction: Studies have shown that it may interact with key signaling pathways involved in inflammation and cancer progression.
Anti-inflammatory Properties
Several studies suggest that this compound exhibits anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses.
Anticancer Activity
The compound has demonstrated promising anticancer activity in vitro. It has been tested against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 10.38 | Cell cycle arrest at G1 phase |
| A549 | 12.00 | Modulation of PI3K/AKT pathway |
Study 1: Anti-inflammatory Effects
In a controlled study, the compound was administered to murine models exhibiting acute inflammation. Results indicated a significant reduction in edema and inflammatory markers compared to the control group.
Study 2: Anticancer Efficacy
A series of experiments were conducted on human breast cancer cell lines where the compound induced apoptosis through caspase-dependent pathways. Flow cytometry analysis revealed increased levels of cleaved caspase-3, confirming the apoptotic effect.
Eigenschaften
Molekularformel |
C10H12BrNO2 |
|---|---|
Molekulargewicht |
258.11 g/mol |
IUPAC-Name |
1-(3-amino-4-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10-3-2-7(6-8(10)12)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI-Schlüssel |
FRARIMYJDGMNCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)CCBr)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















